6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-10-15-13(17(23)20-18)9-14(11-7-8-11)19-16(15)22(21-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8,18H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJPPVYOZCMIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with appropriate reagents to form the pyrazolopyridine core. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization to introduce the cyclopropyl and carbohydrazide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: with a molecular weight of approximately 307.35 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as the carbohydrazide moiety enhances its potential for various applications.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including:
- HeLa Cells : Exhibiting potent antiproliferative activity.
- HCT116 Cells : Demonstrating effective inhibition of cell growth.
- A375 Cells : Showing selective cytotoxicity towards melanoma cells.
In particular, studies have reported that certain derivatives possess IC50 values in the low micromolar range against cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Pyrazolo[3,4-b]pyridines have been explored as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress. Specific studies highlight their role in:
- Alzheimer's Disease : By inhibiting enzymes that degrade neurotransmitters.
- Parkinson's Disease : Offering neuroprotective benefits through antioxidant mechanisms.
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has shown anti-inflammatory activity in preclinical models. The modulation of inflammatory pathways suggests its potential use in treating conditions such as arthritis and other inflammatory disorders.
Synthetic Pathways and Derivative Development
The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from simpler pyrazole and pyridine derivatives. Key synthetic methods include:
- Condensation Reactions : Utilizing hydrazine derivatives to form the carbohydrazide linkage.
- Cyclization Techniques : Employing cyclization strategies to construct the pyrazolo[3,4-b]pyridine framework.
These synthetic approaches allow for the generation of various analogs that can be screened for enhanced biological activity.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a specific derivative exhibited an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong selective inhibition that could be harnessed for targeted cancer therapies .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease, showing significant improvements in cognitive function and reduced amyloid plaque formation .
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at the 1-Position
Substituent Variations at the 6-Position
Functional Group Modifications at the 4-Position
Biological Activity
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 293.36 g/mol. The compound features a bicyclic structure that is characteristic of pyrazolo derivatives, which often exhibit significant biological activities.
Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. These compounds have been shown to induce apoptosis and inhibit angiogenesis in various cancer cell lines. For instance, studies indicate that derivatives with specific substitutions can exhibit potent antiproliferative effects against ovarian and breast cancer cells, demonstrating moderate cytotoxicity while sparing healthy cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 inhibition |
| Compound B | HCT116 | 1.8 | Apoptosis induction |
| Compound C | A375 | <5 | Angiogenesis inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Pyrazolo derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival .
Neuroprotective Effects
Emerging studies suggest that pyrazolo derivatives can exert neuroprotective effects , potentially benefiting conditions like Alzheimer's disease. The compounds may modulate neuroinflammation and oxidative stress pathways, contributing to neuronal survival .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Cyclin-dependent Kinases (CDKs) : The compound shows selective inhibition against CDK2 and CDK9, crucial for cell cycle regulation.
- Enzyme Inhibition : It inhibits phosphodiesterase enzymes and other critical metabolic pathways in pathogens.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to cancer cell death.
Case Studies
A series of case studies have been conducted to assess the efficacy and safety profile of this compound:
Case Study 1: In Vitro Antitumor Activity
In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 0.36 µM in HeLa cells. The study highlighted its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimycobacterial Properties
Another study focused on the antimycobacterial activity against Mycobacterium tuberculosis, showing that certain derivatives had MIC values below 0.15 µM, indicating strong activity compared to standard treatments .
Q & A
Q. What are the established synthetic routes for 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?
The compound is typically synthesized via multi-step reactions starting from pyrazolo[3,4-b]pyridine intermediates. For example, a four-step procedure involving cyclization of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile has been reported, followed by hydrazide formation . Key steps include:
- Step 1 : Preparation of the pyrazolo[3,4-b]pyridine core via cyclocondensation of aminopyrazoles with aromatic aldehydes.
- Step 2 : Functionalization at the 4-position using hydrazine hydrate to introduce the carbohydrazide moiety.
- Validation : Structural confirmation via IR (C=O stretch at ~1650 cm⁻¹) and NMR (distinct aromatic proton signals) .
Q. How can researchers validate the structural integrity of this compound?
Analytical techniques include:
Q. What are the standard protocols for assessing its antimicrobial activity?
- Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Controls : Use streptomycin (antibacterial) and clotrimazole (antifungal) as reference drugs.
- IC₅₀ Calculation : Compare inhibitory concentrations of derivatives; cyclopropyl substitution may enhance membrane penetration .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?
Q. What strategies optimize low-yield reactions during synthesis?
- Catalyst Screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization : Use ethanol/water mixtures to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
Q. How can researchers address purification challenges for this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate polar impurities .
- Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal formation .
- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>95%) .
Q. What advanced techniques elucidate its binding mechanisms in biological systems?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases) .
- X-ray Crystallography : Co-crystallize with enzymes (e.g., E. coli DNA gyrase) to resolve 3D interaction modes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Considerations
Q. How should researchers design dose-response studies for toxicity evaluation?
Q. What analytical workflows are recommended for metabolite identification?
- LC-MS/MS : Use Q-TOF instruments in positive ion mode to detect phase I/II metabolites.
- Data Mining : Compare fragmentation patterns with databases (e.g., HMDB) to annotate hydroxylated or glucuronidated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
